molecular formula C25H34O6 B13410002 s-22 Budesonide

s-22 Budesonide

Cat. No.: B13410002
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-QZQQEKKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the formation of a 16,17-acetal of the pregnane core. One of the methods includes the use of butyraldehyde to convert 11β, 16α, 17α, 21-tetrahydroxypregna-1,4-diene-3,20-dione (16-HPS) to Budesonide . The reaction conditions typically involve a flow reactor with parameters such as flow rate, temperature (0–5°C), residence time, solution volumes, anti-solvents, and reactor frequency .

Industrial Production Methods: A continuous flow process has been developed for the industrial production of Budesonide. This method is cost-effective and reduces the use of corrosive acids and expensive purification processes. The process involves controlling the epimer ratio formation and optimizing particle size to obtain the desired solid product .

Chemical Reactions Analysis

Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Budesonide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various epimers and derivatives of Budesonide, which may have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Budesonide is unique due to its high topical potency and limited systemic effects. It has a rapid intraluminal dissolution and faster airway and systemic uptake rates compared to other corticosteroids . Additionally, Budesonide is reversibly esterified to intracellular fatty acids, prolonging its efficacy in airway tissues .

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,2S,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21-,22+,23-,24-,25+/m0/s1

InChI Key

VOVIALXJUBGFJZ-QZQQEKKSSA-N

Isomeric SMILES

CCC[C@H]1OC2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Origin of Product

United States

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